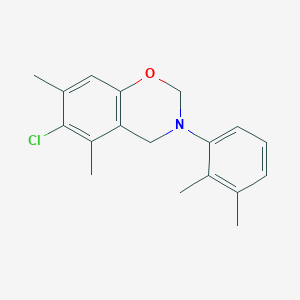

6-chloro-3-(2,3-dimethylphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

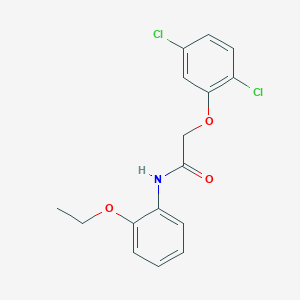

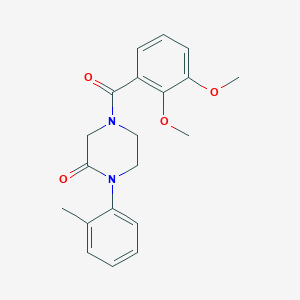

"6-chloro-3-(2,3-dimethylphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine" is a chemically complex compound with a specific molecular structure that belongs to the class of 3,4-dihydro-2H-1,3-benzoxazines.

Synthesis Analysis

The synthesis of benzoxazine derivatives involves reactions between specific phenols and amines in the presence of formaldehyde. For instance, derivatives similar to the compound have been synthesized by various methods, including tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes (Gabriele et al., 2006).

Molecular Structure Analysis

Benzoxazine compounds like this one often have a structure characterized by fused rings and various substituents that affect their physical and chemical properties. For example, related benzoxazine compounds show configurations and angles between rings that significantly influence their behavior (Chaudhuri et al., 2001).

Chemical Reactions and Properties

Benzoxazine derivatives undergo various chemical reactions, including ring-opening polymerization. The presence of substituents like chloro and methyl groups can influence these reactions and the resulting polymers' properties (Liu et al., 2014).

Physical Properties Analysis

The physical properties of benzoxazines are influenced by their molecular structure. Factors such as the conformation of the oxazine ring and the orientation of substituents play a crucial role in determining these properties (Ninagawa et al., 1979).

Scientific Research Applications

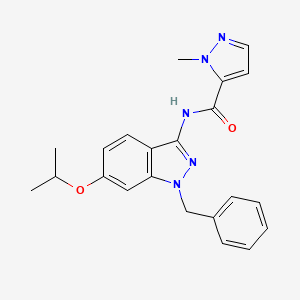

Synthesis and Molecular Docking

One study focused on the synthesis of novel pyridine and fused pyridine derivatives, starting from related compounds, which were then subjected to in silico molecular docking screenings. These compounds exhibited antimicrobial and antioxidant activity, indicating potential applications in the development of new therapeutic agents (Flefel et al., 2018).

Polymer Synthesis and Condensations

Another research area involves the synthesis and condensation of substituted triphenoxy and triphenyl derivatives of 1,3,5-triazine, leading to the development of new materials with potential applications in various industries, including coatings and adhesives (Ninagawa et al., 1979).

Antitubercular Activity

Research has also been conducted on the synthesis of halogenated benzoxazine derivatives for their antitubercular activity, demonstrating the potential of these compounds in combating tuberculosis. This study highlights the importance of structural modifications in enhancing the biological activity of these compounds (Waisser et al., 2007).

Antimalarial Activity

The antimalarial activities of dichlorophenyl-triazine and other halogen-substituted derivatives have been explored, showing the effectiveness of these compounds against Plasmodium gallinaceum. Such studies contribute to the search for new antimalarial agents (Yao & Tang, 1959).

Novel Synthesis Methods

Innovative methods for the synthesis of 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions have been developed, offering new pathways for the synthesis of valuable chemical intermediates (Bandgar & Pandit, 2003).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

6-chloro-3-(2,3-dimethylphenyl)-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO/c1-11-6-5-7-16(13(11)3)20-9-15-14(4)18(19)12(2)8-17(15)21-10-20/h5-8H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKZKYFNPYCSMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CC3=C(C=C(C(=C3C)Cl)C)OC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-(2,3-dimethylphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-N,2,3-trimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549958.png)

![(3S*,4R*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5549964.png)

![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)propanoic acid](/img/structure/B5549971.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5549992.png)

![(4aS*,8aR*)-1-[2-(methylamino)ethyl]-6-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5550004.png)

![4-(3-{[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5550016.png)

![ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B5550020.png)

![(3R*,4S*)-4-isopropyl-N,N-dimethyl-1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinamine](/img/structure/B5550025.png)